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molecular formula C8H6F3N B3188267 5-(Trifluoromethyl)-2-vinylpyridine CAS No. 204569-89-1

5-(Trifluoromethyl)-2-vinylpyridine

Cat. No. B3188267
M. Wt: 173.13 g/mol
InChI Key: MJCNJWLJTBXLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259163B2

Procedure details

To a solution of vinylmagnesium bromide in THF (1M, 7.38 mL, 7.38 mmol) in THF (29 mL) was added anhydrous zinc bromide (1.66 g, 7.38 mmol) at −78° C. After one hour at this temperature, the mixture was warmed to room temperature. After one hour, tetrakis(triphenylphosphine)palladium(0) (147 mg) and 2-bromo-5-trifluoromethylpyridine (1 g, 4.42 mmol) were added and the mixture heated at 50° C. for 5.25 hours. The mixture was diluted with ammonium chloride solution (10%, 29 mL) and extracted with ethyl acetate (70 mL×2). The combined organic extracts were dried over magnesium sulphate, evaporated and purified by column chromatography (SPE column, silica), eluting with cyclohexane, followed by cyclohexane/ethyl acetate (95:5 v/v), then (9:1 v/v). This afforded the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
catalyst
Reaction Step One
Name
Quantity
7.38 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
147 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].Br[C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][N:7]=1>C1COCC1.[Cl-].[NH4+].[Br-].[Zn+2].[Br-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:1]([C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][N:7]=1)=[CH2:2] |f:3.4,5.6.7,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
29 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.66 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Name
Quantity
7.38 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
29 mL
Type
solvent
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
147 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 50° C. for 5.25 hours
Duration
5.25 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (70 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SPE column, silica)
WASH
Type
WASH
Details
eluting with cyclohexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=C)C1=NC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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